5-((Cyclopropylmethyl)sulfonyl)furan-2-carboxylic acid
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Overview
Description
5-((Cyclopropylmethyl)sulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a furan ring substituted with a cyclopropylmethylsulfonyl group and a carboxylic acid group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Cyclopropylmethyl)sulfonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclopropylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-((Cyclopropylmethyl)sulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-((Cyclopropylmethyl)sulfonyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Cyclopropylmethyl)sulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 5-((Cyclopropylmethyl)sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
5-Methyl-2-furoic acid: A furan derivative with a methyl group at the 5-position.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.
Uniqueness
5-((Cyclopropylmethyl)sulfonyl)furan-2-carboxylic acid is unique due to the presence of the cyclopropylmethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10O5S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
5-(cyclopropylmethylsulfonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H10O5S/c10-9(11)7-3-4-8(14-7)15(12,13)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |
InChI Key |
IJFCOYRSPFCYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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